Cas no 164267-53-2 ((3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol)

(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative featuring two hydroxyl groups at the 3- and 5-positions, with the latter bearing an additional hydroxymethyl substituent. This stereochemically defined compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, nucleoside analogs, and fine chemicals. Its rigid furanose scaffold and multiple functional groups enable selective modifications, making it useful for asymmetric synthesis and drug development. The (3R,5R) configuration ensures high enantiopurity, critical for applications requiring precise stereocontrol. Its stability and solubility in polar solvents further enhance its utility in laboratory and industrial settings.
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol structure
164267-53-2 structure
Product Name:(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
CAS No:164267-53-2
MF:C5H10O3
MW:118.131102085114
MDL:MFCD11617840
CID:1034733
PubChem ID:55269593
Update Time:2025-08-05

(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
    • (3R,5R)-5-(hydroxymethyl)oxolan-3-ol
    • (2R, 4R)-4-HYDROXYTETRAHYDROFURAN-2-METHANOL
    • 1,4-Anhydro-3-deoxy-L-threo-pentitol
    • DTXSID10717218
    • threo-Pentitol, 1,4-anhydro-3-deoxy-
    • J-501269
    • cis-Tetrahydro-4-hydroxy-2-furanmethanol
    • (2R,4R)-4-Hydroxytetrahydrofuran-2-methanol
    • AKOS006317715
    • DB-289906
    • BS-41647
    • 164267-53-2
    • SCHEMBL18541811
    • 1932384-04-7
    • CS-0060089
    • rel-(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
    • MDL: MFCD11617840
    • Inchi: 1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m1/s1
    • InChI Key: WDMXOLOBWMBITN-RFZPGFLSSA-N
    • SMILES: O1C[C@@H](C[C@@H]1CO)O

Computed Properties

  • Exact Mass: 118.062994177g/mol
  • Monoisotopic Mass: 118.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 49.7Ų

(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM195981-1g
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
164267-53-2 95%
1g
$1342 2021-08-05
Alichem
A159003089-1g
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
164267-53-2 95%
1g
1,152.00 USD 2021-06-11
Chemenu
CM195981-1g
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
164267-53-2 95%
1g
$1291 2023-02-17
eNovation Chemicals LLC
D581202-1g
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
164267-53-2 95%
1g
$1580 2023-09-02
eNovation Chemicals LLC
Y1223273-1g
cis-Tetrahydro-4-hydroxy-2-furanmethanol
164267-53-2 95%
1g
$1520 2024-06-03
1PlusChem
1P001V7C-250mg
threo-Pentitol, 1,4-anhydro-3-deoxy-
164267-53-2 95%
250mg
$534.00 2023-12-20
A2B Chem LLC
AA86296-250mg
rel-(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
164267-53-2 95%
250mg
$513.00 2024-01-03
eNovation Chemicals LLC
Y1223273-1g
cis-Tetrahydro-4-hydroxy-2-furanmethanol
164267-53-2 95%
1g
$1520 2025-02-28
eNovation Chemicals LLC
Y1223273-1g
cis-Tetrahydro-4-hydroxy-2-furanmethanol
164267-53-2 95%
1g
$1520 2025-02-20

Additional information on (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol

Compound CAS No. 164267-53-2: (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol

The compound (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 164267-53-2) is a structurally unique organic molecule with significant potential in various chemical and biological applications. This compound belongs to the class of tetrahydrofurans, which are five-membered cyclic ethers with hydroxyl and hydroxymethyl substituents. The stereochemistry of the molecule, specifically the (3R,5R) configuration, plays a crucial role in its physical and chemical properties, as well as its reactivity in different environments.

Recent advancements in synthetic chemistry have enabled the precise synthesis of (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol, leveraging asymmetric catalysis and enantioselective reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications such as drug discovery and biocatalysis. The compound's ability to act as a chiral auxiliary or a building block in complex molecule synthesis has been extensively explored in recent studies.

In terms of biological applications, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol has shown promise as a precursor for bioactive molecules. Its hydroxyl groups provide sites for further functionalization, enabling the creation of derivatives with diverse pharmacological activities. For instance, researchers have successfully utilized this compound to synthesize inhibitors for key enzymes involved in metabolic disorders and neurodegenerative diseases. The stereochemistry of the molecule is particularly advantageous in these applications, as it can influence the bioavailability and efficacy of the resulting compounds.

The compound's versatility extends to its use in green chemistry initiatives. Due to its biodegradable nature and compatibility with enzymatic processes, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is increasingly being employed in sustainable chemical manufacturing. Recent studies have highlighted its role as a substrate in biocatalytic reactions, where it serves as a renewable resource for producing value-added chemicals without generating harmful byproducts.

From a structural perspective, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol exhibits a rigid yet flexible framework that allows for dynamic conformational changes. This property is critical in its interactions with biological systems and its participation in supramolecular assemblies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, have provided deeper insights into the compound's electronic structure and intermolecular interactions.

Looking ahead, the demand for (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is expected to grow significantly due to its expanding range of applications across multiple industries. Its integration into novel drug delivery systems and its role in developing eco-friendly materials present exciting opportunities for future research. As synthetic methodologies continue to evolve, the accessibility and affordability of this compound will likely improve, further solidifying its position as an essential building block in modern chemistry.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD